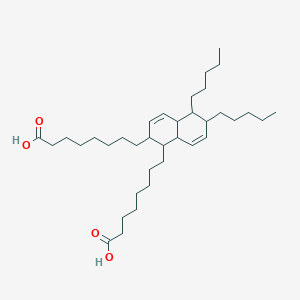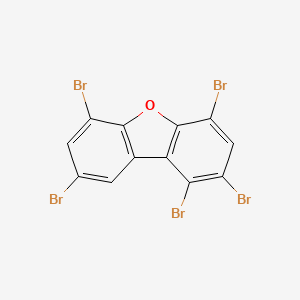![molecular formula C12H29BrN2 B14242779 N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide CAS No. 214349-74-3](/img/structure/B14242779.png)
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its ability to form stable salts and its reactivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide can be synthesized through a multi-step process. One common method involves the reaction of hexyl bromide with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions typically occur in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium iodide.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the preparation of various biological buffers and reagents.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. Additionally, it can form complexes with various molecules, enhancing their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators and have applications in polymer chemistry.
Dimethylaminoethyl acrylate: This compound is used in the production of polymers and copolymers.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it versatile for different applications. Additionally, its effectiveness as a phase transfer catalyst and antimicrobial agent sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
214349-74-3 |
|---|---|
Molekularformel |
C12H29BrN2 |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C12H29N2.BrH/c1-6-7-8-9-11-14(4,5)12-10-13(2)3;/h6-12H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XGADCJAEBUBOCK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](C)(C)CCN(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)


![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)




![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
